5-Chloro-1-methyl-4-nitroimidazole-13C4
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Overview
Description
5-Chloro-1-methyl-4-nitroimidazole-13C4 is a derivative of 4-nitroimidazole, characterized by the presence of a chlorine atom at the 5-position, a methyl group at the 1-position, and a nitro group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-methyl-4-nitroimidazole-13C4 typically involves the nitration of 1-methyl-5-chloroimidazole. The process begins with the addition of 1-methyl-5-chloroimidazole to a reaction vessel, followed by the careful addition of nitric acid under cooling conditions. Sulfuric acid is then added dropwise while maintaining the temperature at around 100°C. After the reaction is complete, the mixture is cooled, and the product is precipitated by adding ice water. The precipitate is filtered and dried to obtain this compound with a yield of approximately 86% .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-methyl-4-nitroimidazole-13C4 undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of 5-chloro-1-methyl-4-aminoimidazole.
Substitution: Formation of various substituted imidazoles depending on the nucleophile used.
Scientific Research Applications
5-Chloro-1-methyl-4-nitroimidazole-13C4 has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a radiosensitizer in cancer treatment.
Medicine: Studied for its potential use in the development of new pharmaceuticals.
Industry: Used in the synthesis of other chemical compounds and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 5-Chloro-1-methyl-4-nitroimidazole-13C4 involves its interaction with biological molecules. As a radiosensitizer, it enhances the effects of radiation therapy by increasing the sensitivity of cancer cells to radiation. This is achieved through the formation of reactive oxygen species (ROS) that cause damage to cellular components, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-1-methylimidazole
- 4-Nitroimidazole
- 5-Methyl-4-nitroimidazole
- 2-Methyl-4(5)-nitroimidazole
Uniqueness
5-Chloro-1-methyl-4-nitroimidazole-13C4 is unique due to its combination of a chlorine atom, a methyl group, and a nitro group, which imparts distinct chemical properties. This makes it particularly useful in applications requiring specific reactivity and stability.
Properties
IUPAC Name |
5-chloro-1-(113C)methyl-4-nitro(2,4,5-13C3)imidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3O2/c1-7-2-6-4(3(7)5)8(9)10/h2H,1H3/i1+1,2+1,3+1,4+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSJUNMSWBBOTQU-JCDJMFQYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1Cl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3]N1[13CH]=N[13C](=[13C]1Cl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.52 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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